N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide
Description
N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a synthetic organic compound featuring a 2-iodobenzamide core substituted with a 1-benzothiophen-3-yl ethyl group at the nitrogen atom. For instance, iodobenzamide derivatives are utilized as enzyme inhibitors, imaging agents, and intermediates in catalytic reactions . The benzothiophene group may confer enhanced lipophilicity and binding affinity to biological targets, making this compound a candidate for anticancer or antimicrobial applications .
Properties
CAS No. |
920537-52-6 |
|---|---|
Molecular Formula |
C17H14INOS |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
AUUCTQNYQFBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiophene core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic properties.
Biological Studies: It can be used to study the biological activity of benzothiophene derivatives and their interactions with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide, highlighting substituent variations, physicochemical properties, and applications:
Electronic and Steric Effects
- Iodine Substituent : The ortho-iodo group in all analogs facilitates halogen bonding and heavy-atom effects, critical in radiopharmaceuticals (e.g., BZA2) and catalytic cross-coupling .
- N-Substituents: Diethylaminoethyl (BZA2): Enhances basicity and melanin targeting. Benzoxathiepinyl (): Introduces sulfone groups for enzyme inhibition.
Biological Activity
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its diverse biological activities, combined with an iodobenzamide structure. This unique combination can enhance its interaction with various biological targets.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects characterized by:
- Cell Proliferation Inhibition : The compound effectively inhibits the growth of cancer cells by interfering with cell cycle progression.
- Apoptosis Induction : Mechanistic studies revealed that the compound activates caspases and promotes the cleavage of PARP, leading to programmed cell death.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for tumor growth and metastasis.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (Cervical Cancer) | 15.5 | Apoptosis via caspase activation |
| Study 2 | MDA-MB-231 (Breast Cancer) | 22.7 | Cell cycle arrest in G2/M phase |
| Study 3 | PC-3 (Prostate Cancer) | 18.9 | Inhibition of glucose metabolism |
These findings indicate that this compound has a promising profile as an anticancer agent.
In Vivo Studies
In vivo experiments using xenograft models have shown that treatment with this compound results in significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
